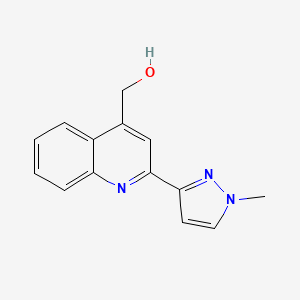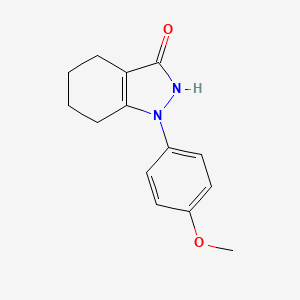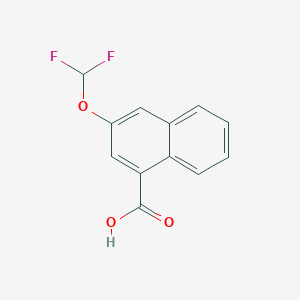
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇是一种杂环化合物,含有吡唑和喹啉基团。
准备方法
合成路线和反应条件
(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇的合成通常涉及喹啉衍生物与吡唑衍生物的缩合。一种常用的方法是,在碱如碳酸钾存在下,使4-氯喹啉与1-甲基-3-吡唑反应。 反应通常在极性非质子溶剂如二甲基甲酰胺中于升高的温度下进行 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但总体方法将涉及实验室合成的放大。这将包括优化反应条件以最大限度地提高产量和纯度,以及实施连续流动技术以提高效率和可扩展性。
化学反应分析
反应类型
(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成喹啉酮衍生物。
还原: 喹啉环可以在氢化条件下被还原形成四氢喹啉衍生物。
取代: 吡唑环可以参与亲电取代反应,如硝化或卤化。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 在氢气下使用钯碳等催化剂。
取代: 使用硝酸等亲电试剂进行硝化或使用溴等试剂进行卤化。
主要产物
氧化: 喹啉酮衍生物。
还原: 四氢喹啉衍生物。
取代: 硝化或卤化的吡唑衍生物。
科学研究应用
化学
在化学中,(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇被用作合成更复杂分子的构建单元。 其独特的结构允许探索新的反应路径和开发新型化合物 .
生物学
在生物学研究中,该化合物因其作为药效团的潜力而受到研究。 其结构表明它可以与各种生物靶标相互作用,使其成为药物开发的候选者 .
医学
在药物化学中,(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇因其潜在的治疗特性而被研究。 它可能对某些疾病表现出活性,但具体的应用仍在研究中 .
工业
作用机制
(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇的作用机制涉及其与特定分子靶标的相互作用。喹啉部分可以插入 DNA,而吡唑环可以与蛋白质形成氢键。 这些相互作用可以调节生物途径,导致各种影响 .
相似化合物的比较
类似化合物
(2-(1-甲基-1H-吡唑-4-基)喹啉-4-基)甲醇: 结构类似,但吡唑环的位置不同。
(2-(1-甲基-1H-吡唑-5-基)喹啉-4-基)甲醇: 另一种位置异构体,在反应性和生物活性方面可能存在差异。
独特性
(2-(1-甲基-1H-吡唑-3-基)喹啉-4-基)甲醇因其吡唑环的特定位置而独一无二,这会影响其化学反应性和生物相互作用。 这种位置特异性会导致与异构体相比的独特性能和应用 .
属性
CAS 编号 |
1354704-71-4 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC 名称 |
[2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3 |
InChI 键 |
UPYWWZNVVXWAKJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)





![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)

![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)



